molecular formula C20H32N2O6 B1384649 Boc-D-Orn(Dde)-OH CAS No. 1313054-90-8

Boc-D-Orn(Dde)-OH

Cat. No.: B1384649
CAS No.: 1313054-90-8
M. Wt: 396.5 g/mol
InChI Key: XIGXGXOCUDAHBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Orn(Dde)-OH is a compound used primarily in peptide synthesis. It is a derivative of ornithine, an amino acid, and is protected by two groups: the tert-butoxycarbonyl (Boc) group and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. These protecting groups are crucial in peptide synthesis as they prevent unwanted reactions at specific sites on the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Orn(Dde)-OH typically involves the protection of the amino and carboxyl groups of ornithine. The Boc group is introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The Dde group is introduced using 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Orn(Dde)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and Dde protecting groups.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: The Boc group is typically removed using trifluoroacetic acid, while the Dde group is removed using hydrazine.

    Coupling: Peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are commonly used.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block.

Scientific Research Applications

Boc-D-Orn(Dde)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex peptides and proteins.

    Biology: In the study of protein-protein interactions and enzyme mechanisms.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for various applications, including diagnostics and biotechnology.

Mechanism of Action

The mechanism of action of Boc-D-Orn(Dde)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Dde groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. This allows for the selective formation of peptide bonds, leading to the synthesis of specific peptide sequences.

Comparison with Similar Compounds

Boc-D-Orn(Dde)-OH is unique due to its dual protection with Boc and Dde groups. Similar compounds include:

    Boc-Lys(Dde)-OH: A lysine derivative with similar protecting groups.

    Boc-D-Orn(Fmoc)-OH: An ornithine derivative with Boc and fluorenylmethyloxycarbonyl (Fmoc) protecting groups.

Compared to these compounds, this compound offers specific advantages in terms of stability and ease of deprotection, making it a valuable tool in peptide synthesis.

Properties

IUPAC Name

5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O6/c1-12(16-14(23)10-20(5,6)11-15(16)24)21-9-7-8-13(17(25)26)22-18(27)28-19(2,3)4/h13,23H,7-11H2,1-6H3,(H,22,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGXGXOCUDAHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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